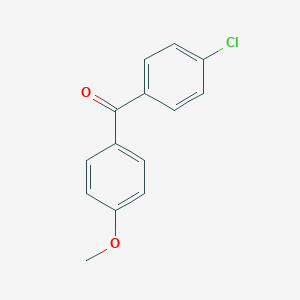

4-Chloro-4'-methoxybenzophenone

Description

Properties

IUPAC Name |

(4-chlorophenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJVJYPSXZCEIEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80147149 | |

| Record name | 4-Chloro-4'-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10547-60-1 | |

| Record name | 4-Chloro-4′-methoxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10547-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-4'-methoxybenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010547601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10547-60-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74662 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-4'-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-4'-methoxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-4'-METHOXYBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IOL9MRR16B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-4'-methoxybenzophenone

Introduction

4-Chloro-4'-methoxybenzophenone is a diarylketone, a class of organic compounds with significant applications in photochemistry, organic synthesis, and materials science. Structurally, it features a benzophenone core with a chlorine atom and a methoxy group at the para positions of the two phenyl rings. This substitution pattern imparts specific electronic and steric properties that influence its reactivity and physical behavior. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering foundational knowledge for researchers, chemists, and drug development professionals. We will delve into its structural and physical characteristics, solubility, and spectroscopic profile, and provide validated experimental protocols for its characterization.

Molecular and Structural Properties

The fundamental identity of this compound is defined by its molecular structure and composition. Its IUPAC name is (4-chlorophenyl)(4-methoxyphenyl)methanone[1]. The presence of the electron-withdrawing chlorine atom and the electron-donating methoxy group on opposite rings of the benzophenone structure creates a polarized molecule with distinct chemical properties.

Molecular Structure Diagram:

Caption: Workflow for the physicochemical characterization of the compound.

Protocol for Melting Point Determination

Rationale: The melting point is a crucial indicator of purity. A sharp melting range close to the literature value suggests a high-purity sample. Differential Scanning Calorimetry (DSC) is a highly accurate method, while a standard melting point apparatus offers a reliable and accessible alternative.

Methodology (Using Melting Point Apparatus):

-

Calibration: Before analysis, verify the apparatus's accuracy using a certified reference standard with a known melting point (e.g., benzoin). The measured melting point should be within ±0.5 °C of the certified value.

-

Sample Preparation: Finely powder a small amount of the dried this compound. Pack the powder into a capillary tube to a height of 2-3 mm.

-

Analysis: Place the capillary tube in the apparatus. Heat at a rapid rate (10-15 °C/min) to about 15 °C below the expected melting point (approx. 176 °C). Then, decrease the heating rate to 1-2 °C/min to allow for thermal equilibrium.

-

Data Recording: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.

-

Validation: A melting range of less than 1 °C is indicative of high purity.

Protocol for ¹H NMR Spectroscopy

Rationale: ¹H NMR provides definitive proof of the proton framework of the molecule, confirming the presence of the aromatic and methoxy protons and their respective chemical environments.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Causality: CDCl₃ is chosen as it is an excellent solvent for this compound and its residual proton signal does not interfere with the analyte's signals. TMS provides a zero-point reference (δ 0.0 ppm) for the chemical shift scale.

-

-

Instrument Setup:

-

Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

-

Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

-

-

Data Acquisition & Processing:

-

Acquire the free induction decay (FID) and perform a Fourier transform.

-

Phase the resulting spectrum and perform baseline correction.

-

Integrate all signals to determine the relative number of protons for each peak.

-

-

Validation & Interpretation:

-

Confirm the TMS signal is at δ 0.0 ppm.

-

Verify the presence of a singlet for the methoxy group (~3H) and multiplets in the aromatic region (~8H).

-

Compare the obtained spectrum with reference spectra from databases to confirm the identity.

-

Applications and Significance

This compound serves as a valuable intermediate in organic synthesis. It is used in the preparation of photosensitizers and UV filters.[2] The unique electronic properties conferred by its substituents make it a subject of interest in photophysical studies, exploring its electronic transition states in various solvent environments.[3]

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. The presented data, from its molecular structure to its spectroscopic profile, serves as a critical resource for scientists and researchers. The inclusion of validated experimental protocols underscores the importance of rigorous characterization for ensuring the quality and reliability of this compound in research and development applications.

References

-

This compound. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Gerttula, B. (2009). DESIGN AND CHARACTERIZATION OF this compound. TO DESCRIBE ITS PHOTOPHYSICAL PROPERTIES. Experimental Chemistry II, CH 463 & 463H Poster Abstracts for 2009. Oregon State University. [Link]

Sources

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Molecular Structure and Bonding of 4-Chloro-4'-methoxybenzophenone

Introduction

This compound, with the chemical formula C₁₄H₁₁ClO₂ and a molecular weight of 246.69 g/mol , is a diaryl ketone derivative that serves as a vital structural motif in medicinal chemistry and materials science.[1][2][3] As a member of the benzophenone family, it is recognized for its unique photochemical properties and its role as a versatile synthetic intermediate.[4][5] This compound is a key precursor in the synthesis of pharmaceuticals, notably the lipid-lowering agent Fenofibrate.[2][6] Furthermore, its inherent ability to absorb UV radiation makes it a valuable component in cosmetic formulations as a UV filter and as a photostabilizer in polymers.[7]

This guide provides a detailed examination of the molecular and electronic structure of this compound, exploring the interplay of its constituent functional groups and the resulting impact on its chemical properties and reactivity. We will delve into its synthesis, spectroscopic signature, and the computational insights that illuminate its bonding characteristics, offering a comprehensive resource for professionals in chemical and pharmaceutical development.

Molecular Geometry and Stereochemistry

The foundational structure of this compound is the benzophenone core, which consists of two phenyl rings connected to a central carbonyl group. The key structural feature is the non-planar arrangement of these rings. Due to steric repulsion between the ortho-hydrogens of the two aromatic rings, they are twisted out of the plane of the central carbonyl group. This results in a characteristic propeller-like conformation.

This non-planar structure is critical as it influences the extent of π-conjugation across the molecule, affecting its electronic properties, photochemical behavior, and how it interacts with biological targets.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁ClO₂ | [1][3] |

| Molecular Weight | 246.69 g/mol | [1][3] |

| IUPAC Name | (4-chlorophenyl)(4-methoxyphenyl)methanone | [3] |

| CAS Number | 10547-60-1 | [1][2] |

| Melting Point | 176-178°C | [2] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 (Carbonyl and Methoxy Oxygens) | [3] |

| Rotatable Bond Count | 3 | [3] |

Electronic Structure and Intramolecular Bonding

The chemical behavior of this compound is governed by the intricate interplay of its electronic structure, which is modulated by the substituents on the phenyl rings.

Hybridization and Bonding Framework:

-

The central carbonyl carbon and all aromatic carbons are sp² hybridized, forming a robust σ-bond framework.

-

The p-orbitals on these atoms create a delocalized π-system that extends across both phenyl rings and the carbonyl group. The oxygen of the carbonyl group and the methoxy group also participate in this π-system through their lone pairs.

Influence of Substituents: The electronic character of the molecule is significantly influenced by the opposing effects of the chloro and methoxy groups.

-

4-Chloro Group: This substituent exerts a dual electronic influence. It has a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of chlorine. It also has a weak electron-donating resonance effect (+R) via its lone pairs, but the inductive effect is dominant.

-

4'-Methoxy Group: The oxygen atom's lone pairs result in a powerful electron-donating resonance effect (+R), which pushes electron density into the aromatic ring and towards the carbonyl group. This effect strongly outweighs its moderate electron-withdrawing inductive effect (-I).[7][9]

This "push-pull" electronic arrangement creates a polarized molecule. The methoxy-substituted ring is electron-rich, while the chloro-substituted ring is comparatively electron-poor. This polarization has profound effects on the molecule's reactivity, spectroscopic properties, and its potential for intermolecular interactions.

Caption: Electronic influence of substituents on the benzophenone core.

Molecular Orbitals: Computational studies on benzophenones show that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding their electronic transitions and photochemical reactivity.[10] The energy gap between the HOMO and LUMO dictates the molecule's kinetic stability and optical properties.[10] In this compound, the electron-donating methoxy group raises the energy of the HOMO, while the electron-withdrawing nature of the carbonyl and chloro groups lowers the energy of the LUMO, thereby influencing the wavelength of UV absorption.

Synthesis and Mechanistic Pathway

The most prevalent and industrially significant method for synthesizing this compound is the Friedel-Crafts acylation .[7][11] This electrophilic aromatic substitution reaction provides a direct and efficient route to constructing the diaryl ketone framework.

Reaction: Anisole (methoxybenzene) is acylated by 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[7]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative synthesis adapted from established procedures.[1][7][11]

-

Catalyst Suspension: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl), add a suitable solvent (e.g., dichloromethane or o-dichlorobenzene). Cool the flask in an ice bath to 0-5°C. Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, ~1.2 equivalents) to the solvent with stirring to form a suspension.

-

Acyl Chloride Addition: Dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in the reaction solvent and add it dropwise to the cold AlCl₃ suspension via the dropping funnel over 20-30 minutes, maintaining the temperature below 10°C.

-

Nucleophile Addition: Add anisole (1.0 equivalent) dropwise to the reaction mixture, ensuring the temperature remains controlled. The strong electron-donating methoxy group on anisole directs the acylation primarily to the para position.[7]

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to a moderate temperature (e.g., 40-60°C) for 1-3 hours, monitoring the reaction's completion by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture back down in an ice bath. Slowly and carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complexes and precipitates the crude product.

-

Work-up: If a solvent like dichloromethane was used, separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, dilute NaOH solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude solid is then purified by recrystallization from a suitable solvent, such as ethanol or isopropyl alcohol, to yield pure this compound as a crystalline solid.[11]

Spectroscopic and Analytical Characterization

The structure of this compound is unequivocally confirmed through a combination of spectroscopic techniques.

| Technique | Observed Features |

| ¹H NMR | Signals in the aromatic region (approx. 7.4-7.8 ppm). The protons on the methoxy-substituted ring will be more shielded (upfield) compared to those on the chloro-substituted ring. A sharp singlet for the methoxy (-OCH₃) protons will appear around 3.9 ppm. |

| ¹³C NMR | A signal for the carbonyl carbon around 194-196 ppm. Distinct signals for the 12 aromatic carbons, reflecting the molecule's asymmetry. A signal for the methoxy carbon around 55-56 ppm.[3] |

| IR Spectroscopy | A strong, characteristic absorption band for the C=O stretch of the diaryl ketone at approximately 1650 cm⁻¹. Bands for aromatic C-H stretching (~3000-3100 cm⁻¹), C-O-C stretching (~1250 cm⁻¹), and C-Cl stretching (~1090 cm⁻¹).[10][12] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z 246, along with an (M+2)⁺ peak at m/z 248 with approximately one-third the intensity, which is characteristic of the ³⁵Cl/³⁷Cl isotope pattern. Key fragments correspond to the loss of Cl, OCH₃, and the formation of the 4-chlorobenzoyl and 4-methoxybenzoyl cations.[13] |

| UV-Vis Spectroscopy | Exhibits strong absorption bands in the UV region corresponding to π→π* transitions of the aromatic system and a weaker, longer-wavelength band for the n→π* transition of the carbonyl group, which is characteristic of the benzophenone chromophore.[11] |

Applications in Drug Development and Materials Science

The unique structural and electronic features of this compound make it a valuable molecule for various applications.

-

Pharmaceutical Intermediate: It is a cornerstone intermediate in the synthesis of fenofibrate, a widely prescribed drug for treating hypercholesterolemia.[6] The synthesis involves the reduction of the ketone to a secondary alcohol, followed by etherification.

-

Medicinal Chemistry Scaffold: The benzophenone scaffold itself is present in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][14][15] Derivatives of this compound are explored in drug discovery programs to develop novel therapeutics.[16][17] For example, structural modifications are investigated to enhance potency and target specificity in areas like oncology and infectious diseases.[15]

-

Photocatalysis and Polymer Science: Like other benzophenones, it can act as a photosensitizer.[18] Upon UV irradiation, it can be excited to a triplet state, enabling it to initiate photochemical reactions. This property is exploited in polymer chemistry for UV curing and as a photostabilizer to prevent material degradation from UV exposure.[7]

Safety and Handling

As a laboratory chemical, this compound requires careful handling in a controlled environment.

-

Personal Protective Equipment (PPE): Wear appropriate safety goggles, chemical-resistant gloves, and a lab coat.[19][20]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[19][21] Avoid contact with skin and eyes. After handling, wash hands thoroughly.[22]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[19][23]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[19]

Conclusion

This compound is more than a simple chemical intermediate; it is a molecule whose utility is deeply rooted in its fundamental structure and bonding. The non-planar geometry, combined with the opposing electronic influences of its chloro and methoxy substituents, establishes a unique chemical personality. This "push-pull" system governs its reactivity in cornerstone reactions like Friedel-Crafts acylation and dictates its interaction with light and biological systems. A thorough understanding of these core principles is essential for researchers aiming to leverage this versatile scaffold for the rational design of novel pharmaceuticals, advanced materials, and efficient chemical processes.

References

-

Computational Modeling and Biological Evaluation of Benzophenone Derivatives as Antileishmanial Agents . SciELO. [Link]

-

An electrochemical and computational chemistry study of substituted benzophenones . ResearchGate. [Link]

-

4'-Chloro-2-hydroxy-4-methoxybenzophenone . NIST WebBook. [Link]

-

Quantum Mechanical Study on the Effect of Solvent in the Properties of Benzophenone . Global Journal of Science Frontier Research. [Link]

-

Benzophenone Ultrafast Triplet Population: Revisiting the Kinetic Model by Surface-Hopping Dynamics . Computational Chemistry Highlights. [Link]

-

Computational determination of the dominant triplet population mechanism in photoexcited benzophenone . Royal Society of Chemistry. [Link]

-

This compound . PubChem, National Center for Biotechnology Information. [Link]

-

4'-Chloro-2-hydroxy-4-methoxybenzophenone . PubChem, National Center for Biotechnology Information. [Link]

- Method for preparing 4-chloro-4'-hydroxybenzophenone.

-

Benzophenone: a ubiquitous scaffold in medicinal chemistry . National Center for Biotechnology Information. [Link]

-

Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis . Royal Society of Chemistry. [Link]

-

An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone . India Patent Office. [Link]

- Use of benzophenone compound in pharmaceuticals.

-

The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis . National Center for Biotechnology Information. [Link]

-

Experimental Chemistry II, CH 463 & 463H Poster Abstracts for 2010 . Oregon State University. [Link]

-

DESIGN AND CHARACTERIZATION OF this compound . Docsity. [Link]

-

4-Methoxybenzophenone MSDS . DC Chemicals. [Link]

-

Experimental Chemistry II . Oregon State University. [Link]

-

4-Chloro-N′-(4-methoxybenzylidene)benzohydrazide methanol monosolvate . ResearchGate. [Link]

-

N-(4-Chlorophenyl)-4-methoxybenzamide . National Center for Biotechnology Information. [Link]

-

Mass spectrum of 4-Chloro-4'-hydroxybenzophenone (IS) acquired under electrospray negative ionization (ESI-) . ResearchGate. [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | 10547-60-1 [chemicalbook.com]

- 3. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02788K [pubs.rsc.org]

- 6. CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone - Google Patents [patents.google.com]

- 7. Buy this compound | 10547-60-1 | > 95% [smolecule.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. longdom.org [longdom.org]

- 11. docsity.com [docsity.com]

- 12. 4'-Chloro-2-hydroxy-4-methoxybenzophenone [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scielo.br [scielo.br]

- 17. WO2017186141A1 - Use of benzophenone compound in pharmaceuticals - Google Patents [patents.google.com]

- 18. ossila.com [ossila.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. fishersci.com [fishersci.com]

- 21. 4-Methoxybenzophenone|MSDS [dcchemicals.com]

- 22. tcichemicals.com [tcichemicals.com]

- 23. biosynth.com [biosynth.com]

A Spectroscopic Guide to 4-Chloro-4'-methoxybenzophenone: Unveiling Molecular Structure Through NMR, IR, and UV-Vis Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-4'-methoxybenzophenone is a substituted aromatic ketone of significant interest in organic synthesis and medicinal chemistry. Its rigid diarylketone framework, functionalized with an electron-withdrawing chloro group and an electron-donating methoxy group, gives rise to distinct and informative spectroscopic signatures. This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectral data of this compound. By delving into the principles behind the observed spectral features and providing detailed experimental protocols, this document serves as a valuable resource for the structural elucidation and characterization of this and related compounds. The synthesis of this compound is typically achieved via a Friedel-Crafts acylation reaction between anisole and 4-chlorobenzoyl chloride.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the methoxy group protons. The asymmetry of the molecule results in four distinct signals for the aromatic protons.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.7-7.8 | Doublet | 2H | H-2', H-6' |

| ~ 7.4-7.5 | Doublet | 2H | H-3', H-5' |

| ~ 7.7-7.8 | Doublet | 2H | H-2, H-6 |

| ~ 6.9-7.0 | Doublet | 2H | H-3, H-5 |

| ~ 3.9 | Singlet | 3H | -OCH₃ |

Interpretation:

The protons on the 4-chlorophenyl ring (H-2', H-6' and H-3', H-5') and the 4-methoxyphenyl ring (H-2, H-6 and H-3, H-5) each form an AA'BB' spin system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing carbonyl and chloro groups (H-2', H-6') are expected to be the most deshielded and thus resonate at the lowest field. Conversely, the protons ortho to the electron-donating methoxy group (H-3, H-5) are the most shielded and appear at the highest field among the aromatic protons. The methoxy protons appear as a characteristic sharp singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to symmetry in the phenyl rings, fewer than 14 signals are expected.

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ) ppm | Assignment |

| ~ 195 | C=O |

| ~ 164 | C-4 |

| ~ 138 | C-1' |

| ~ 132 | C-2, C-6 |

| ~ 131 | C-2', C-6' |

| ~ 130 | C-1 |

| ~ 129 | C-3', C-5' |

| ~ 114 | C-3, C-5 |

| ~ 56 | -OCH₃ |

Interpretation:

The carbonyl carbon is the most deshielded and appears at the lowest field. The carbon attached to the methoxy group (C-4) is also significantly deshielded. The remaining aromatic carbons appear in the typical range for sp² hybridized carbons, with their specific shifts influenced by the attached substituents.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

If necessary, filter the solution to remove any particulate matter.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~ 1650 | Strong | C=O stretch (aryl ketone) |

| ~ 1600, 1575, 1500 | Medium-Strong | C=C stretch (aromatic rings) |

| ~ 1250 | Strong | C-O-C stretch (asymmetric, aryl ether) |

| ~ 1170 | Medium | C-O-C stretch (symmetric, aryl ether) |

| ~ 1090 | Medium | C-Cl stretch |

| ~ 840 | Strong | C-H out-of-plane bend (para-disubstituted rings) |

Interpretation:

The most prominent peak in the IR spectrum is the strong absorption around 1650 cm⁻¹, characteristic of the C=O stretching vibration of an aryl ketone. The conjugation with the two aromatic rings slightly lowers this frequency compared to a simple aliphatic ketone. The sharp peaks in the 1600-1500 cm⁻¹ region are due to the C=C stretching vibrations within the aromatic rings. The strong absorptions corresponding to the asymmetric and symmetric C-O-C stretching of the aryl ether group are also key diagnostic features. The C-Cl stretch appears in the fingerprint region, and the strong band around 840 cm⁻¹ is indicative of the para-disubstitution pattern on both phenyl rings.

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Place a small amount (1-2 mg) of finely ground this compound in an agate mortar.

-

Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr).

-

Gently mix and grind the two components together until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one present in this compound, exhibit characteristic absorption bands in the UV-Vis region. The photophysical properties of benzophenone derivatives are of particular interest due to their applications as UV absorbers.[2]

UV-Vis Absorption Data for this compound (in a non-polar solvent like methylcyclohexane):

| λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |

| ~ 285 | High | π → π |

| ~ 330 | Low | n → π |

Interpretation:

The spectrum is dominated by a strong absorption band around 285 nm, which is attributed to a π → π* electronic transition within the conjugated aromatic system. This high-energy transition involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital. A weaker, lower-energy absorption is typically observed as a shoulder or a distinct band around 330 nm. This corresponds to the "forbidden" n → π* transition, which involves the promotion of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital. The solvent can influence the position and intensity of these bands; polar solvents tend to cause a blue shift (hypsochromic shift) of the n → π* transition and a red shift (bathochromic shift) of the π → π* transition. Studies on similar benzophenone derivatives have explored these solvatochromic effects in detail.[2]

Experimental Protocol for UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-grade solvent (e.g., cyclohexane, ethanol, or acetonitrile).

-

From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.1 and 1.0 at the λmax.

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-450 nm).

Integrated Spectroscopic Analysis Workflow

The structural elucidation of this compound is a synergistic process involving the interpretation of data from multiple spectroscopic techniques. The following workflow illustrates the logical progression of this analysis.

Sources

An In-depth Technical Guide to the Photophysical Properties of 4-Chloro-4'-methoxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Date: January 15, 2026

Abstract

This technical guide provides a comprehensive overview of the photophysical properties of 4-Chloro-4'-methoxybenzophenone, a substituted aromatic ketone of significant interest in photochemistry, polymer science, and drug development. The document delves into the synthesis, electronic absorption and emission characteristics, and excited-state dynamics of this molecule. Detailed experimental protocols for the characterization of its photophysical parameters are provided, alongside a discussion of the theoretical underpinnings of its behavior. Particular emphasis is placed on the influence of the chloro and methoxy substituents on the electronic transitions and intersystem crossing efficiency, which are critical for its applications as a photosensitizer and UV filter.

Introduction: The Significance of Substituted Benzophenones

Benzophenone and its derivatives are among the most extensively studied classes of organic photochemistry. Their utility stems from a high efficiency of intersystem crossing (ISC) from the first excited singlet state (S₁) to the triplet state (T₁), leading to a long-lived and reactive triplet species. This property makes them excellent photosensitizers for a variety of chemical transformations and invaluable tools in studying triplet-state energy transfer.

This compound incorporates two key substituents that modulate the electronic and photophysical properties of the parent benzophenone scaffold. The electron-withdrawing chloro group and the electron-donating methoxy group on opposite phenyl rings create a push-pull electronic character that influences the energy levels of the n→π* and π→π* transitions, which in turn governs the absorption, emission, and excited-state decay pathways. Understanding these substituent effects is paramount for the rational design of novel photosensitizers and photostabilizers with tailored properties.

This guide will provide a detailed exploration of the synthesis, spectroscopic characterization, and excited-state dynamics of this compound, offering both theoretical insights and practical experimental methodologies.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation.[1] This electrophilic aromatic substitution reaction involves the acylation of anisole with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

Reaction Scheme

Caption: Friedel-Crafts acylation of anisole.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Anisole

-

4-Chlorobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ethanol or isopropyl alcohol for recrystallization

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM).

-

Catalyst Addition: Carefully add anhydrous aluminum chloride to the DCM with stirring under a nitrogen atmosphere.

-

Reagent Addition: Dissolve 4-chlorobenzoyl chloride in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 30 minutes.

-

Anisole Addition: Add anisole dropwise to the reaction mixture at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of ice-cold water, followed by concentrated HCl.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Recrystallize the crude product from a suitable solvent such as ethanol or isopropyl alcohol to obtain pure this compound as a white crystalline solid.[1]

Electronic Absorption (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound is characterized by two main absorption bands: a weaker, longer-wavelength band corresponding to the n→π* transition of the carbonyl group, and a more intense, shorter-wavelength band associated with π→π* transitions of the aromatic rings.

Influence of Substituents and Solvent

-

n→π* Transition: This transition is formally forbidden and thus has a low molar extinction coefficient (ε). It is sensitive to solvent polarity, exhibiting a hypsochromic (blue) shift in polar solvents due to the stabilization of the non-bonding electrons of the carbonyl oxygen by solvent molecules.[2]

-

π→π* Transition: This is an allowed transition with a high molar extinction coefficient. It generally shows a bathochromic (red) shift in polar solvents. The electron-donating methoxy group and the electron-withdrawing chloro group extend the conjugation and can lead to a red-shift of this band compared to unsubstituted benzophenone.

Quantitative Absorption Data

While extensive published data for this compound is limited, the following table provides expected absorption maxima based on the properties of related benzophenones.[3]

| Solvent | Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε, M-1cm-1) |

| Cyclohexane | n→π | ~340-350 | ~100-200 |

| π→π | ~270-280 | ~15,000-20,000 | |

| Ethanol | n→π | ~330-340 | ~100-200 |

| π→π | ~280-290 | ~15,000-20,000 |

Experimental Protocol: UV-Vis Absorption Spectroscopy

Instrumentation:

-

Dual-beam UV-Vis spectrophotometer

Procedure:

-

Solvent Selection: Choose spectroscopic grade solvents with appropriate UV cutoffs (e.g., cyclohexane, ethanol, acetonitrile).

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M). From this, prepare a dilute solution (e.g., 1 x 10⁻⁵ M) in the chosen solvent.

-

Measurement:

-

Record a baseline spectrum with the cuvettes filled with the solvent.

-

Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-450 nm).

-

Ensure the maximum absorbance is within the linear range of the instrument (typically < 1.5).

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax) for the n→π* and π→π* transitions.

-

Calculate the molar extinction coefficient (ε) at each λmax using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

-

Emission Spectroscopy: Fluorescence and Phosphorescence

Following photoexcitation, this compound can relax to the ground state via radiative pathways, namely fluorescence and phosphorescence.

Jablonski Diagram and Photophysical Processes

Caption: Simplified Jablonski diagram for this compound.

Benzophenones are known for their very low fluorescence quantum yields at room temperature due to the extremely efficient intersystem crossing from the S₁ state to the T₁ state.[4] Therefore, the dominant emission is phosphorescence, which is typically observed at low temperatures in a rigid matrix to minimize non-radiative decay pathways.

Expected Emission Properties

-

Fluorescence: A weak emission is expected at slightly longer wavelengths than the n→π* absorption band.

-

Phosphorescence: A strong, structured emission is expected at significantly longer wavelengths, originating from the T₁ state. The energy of the T₁ state can be estimated from the onset of the phosphorescence spectrum.

Experimental Protocol: Phosphorescence Spectroscopy

Instrumentation:

-

Fluorometer with a phosphorescence mode and a low-temperature sample holder (e.g., a liquid nitrogen dewar).

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10⁻⁴ to 10⁻⁵ M) in a solvent that forms a clear glass at 77 K (e.g., a 4:1 mixture of ethanol and methanol).

-

Measurement:

-

Place the sample in a quartz tube and insert it into the liquid nitrogen dewar within the fluorometer.

-

Allow the sample to freeze completely.

-

Set the excitation wavelength to the λmax of the π→π* transition.

-

Record the phosphorescence emission spectrum.

-

-

Phosphorescence Lifetime:

-

Set the emission wavelength to the maximum of the phosphorescence band.

-

Measure the decay of the phosphorescence intensity over time after pulsed excitation.

-

Fit the decay curve to an exponential function to determine the phosphorescence lifetime (τp).

-

Excited-State Dynamics: Transient Absorption Spectroscopy

Femtosecond transient absorption spectroscopy is a powerful technique to directly observe the formation and decay of excited states, providing invaluable information on the kinetics of intersystem crossing.

Probing the Triplet State

Upon excitation with a short laser pulse, the initially formed S₁ state rapidly undergoes intersystem crossing to the T₁ state. The T₁ state has its own characteristic absorption spectrum, known as the triplet-triplet (T-T) absorption. For benzophenone derivatives, this absorption typically appears in the visible region of the spectrum.[5] For 4-methoxybenzophenone in non-polar solvents, the T-T absorption maximum is around 525 nm.[5]

Experimental Workflow: Femtosecond Transient Absorption

Caption: Schematic of a femtosecond transient absorption setup.

Experimental Protocol: Femtosecond Transient Absorption

Instrumentation:

-

Amplified femtosecond laser system (e.g., Ti:Sapphire)

-

Optical parametric amplifier (OPA) for tunable pump wavelengths

-

White light continuum generation for the probe beam

-

Optical delay line

-

Spectrograph and CCD detector

Procedure:

-

Sample Preparation: Prepare a solution of this compound in the desired solvent with an absorbance of ~0.5 at the pump wavelength in a 1 mm path length cuvette.

-

Excitation: Tune the pump wavelength to excite the π→π* transition.

-

Data Acquisition:

-

Measure the change in absorbance of the probe beam as a function of wavelength and time delay between the pump and probe pulses.

-

Collect transient absorption spectra at various time delays.

-

Collect kinetic traces at specific wavelengths corresponding to the ground state bleach and the triplet-triplet absorption.

-

-

Data Analysis:

-

The decay of the S₁ state and the rise of the T₁ state can be observed. The timescale for the rise of the T-T absorption provides a direct measure of the intersystem crossing rate.

-

Summary of Photophysical Parameters

The following table summarizes the key photophysical parameters for this compound. It is important to note that while the general behavior is well-understood from studies of related compounds, precise quantitative data for this specific molecule in various solvents is not extensively available in the peer-reviewed literature. The values presented are therefore estimations based on available data for closely related benzophenone derivatives.

| Parameter | Symbol | Expected Value/Behavior | Experimental Technique |

| Absorption Maxima (n→π) | λmax(abs) | ~330-350 nm | UV-Vis Spectroscopy |

| Absorption Maxima (π→π) | λmax(abs) | ~270-290 nm | UV-Vis Spectroscopy |

| Molar Absorptivity (π→π*) | ε | ~15,000-20,000 M⁻¹cm⁻¹ | UV-Vis Spectroscopy |

| Fluorescence Quantum Yield | Φf | Very low (< 0.01) | Fluorescence Spectroscopy |

| Phosphorescence Quantum Yield | Φp | High at 77 K | Phosphorescence Spectroscopy |

| Phosphorescence Lifetime | τp | Milliseconds at 77 K | Time-Resolved Phosphorescence |

| Intersystem Crossing Rate | kISC | > 10¹¹ s⁻¹ | Transient Absorption Spectroscopy |

| Triplet State Energy | ET | ~68-70 kcal/mol | Phosphorescence Spectroscopy |

| Triplet-Triplet Absorption Max | λmax(T-T) | ~520-530 nm in non-polar solvents | Transient Absorption Spectroscopy |

Conclusion and Future Directions

This compound exhibits the characteristic photophysical properties of a substituted benzophenone, namely strong UV absorption and highly efficient intersystem crossing to a long-lived triplet state. The chloro and methoxy substituents fine-tune the energies of the excited states and can influence the triplet state reactivity. The detailed experimental protocols provided in this guide offer a roadmap for the comprehensive characterization of this and other similar molecules.

Future research should focus on obtaining precise quantitative photophysical data for this compound in a range of solvents to build a more complete picture of its excited-state behavior. Such data will be invaluable for its application in areas such as photopolymerization, organic synthesis, and as a probe for triplet-state quenching studies in biological systems.

References

-

Gerttula, B. (2009). Design and Characterization of this compound to Describe its Photophysical Properties. Oregon State University.[1]

-

Lara-Sánchez, A., et al. (2003). Inversion of 4-methoxybenzophenone triplet in aqueous solutions. Photochemical & Photobiological Sciences, 2(9), 935-941.[5]

- Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books.

- Montalti, M., Credi, A., Prodi, L., & Gandolfi, M. T. (2006). Handbook of Photochemistry. CRC press.

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.

Sources

Foreword: The Quantum Yield Imperative in Photochemistry and Drug Development

An In-depth Technical Guide to the Quantum Yield of 4-Chloro-4'-methoxybenzophenone

For the attention of: Researchers, Scientists, and Drug Development Professionals

In the realms of photochemistry and photobiology, the quantum yield (Φ) stands as the definitive metric of a molecule's efficiency in converting absorbed light into a specific chemical or physical outcome. For researchers and professionals in drug development, a thorough understanding and precise determination of a compound's quantum yield are not merely academic exercises. They are critical endeavors that inform the viability of photosensitizers in photodynamic therapy, the stability of drugs under photolytic stress, and the efficiency of photoinitiated chemical syntheses.

This guide focuses on this compound, a substituted aromatic ketone of significant interest. While a definitive, peer-reviewed quantum yield for this specific molecule is not widely reported in publicly accessible literature, its structural similarity to well-characterized benzophenones allows for a robust, deductive understanding of its photochemical behavior. This document provides a comprehensive framework for both the theoretical underpinnings and the practical determination of its quantum yield, empowering researchers to rigorously assess its photochemical efficacy.

I. The Photochemical Landscape of Substituted Benzophenones

The photochemistry of benzophenone and its derivatives is dominated by the carbonyl chromophore. Upon absorption of ultraviolet radiation, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). For benzophenones, the S₁ state is typically of n-π* character, involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.

A key characteristic of the benzophenone family is the remarkably efficient intersystem crossing (ISC) from the S₁ state to the lowest triplet state (T₁).[1] This spin-forbidden transition is facilitated by spin-orbit coupling, and for benzophenone itself, the quantum yield of intersystem crossing (Φ_ISC) approaches unity in non-polar solvents.[1] The resulting T₁ state is the primary photoactive species, responsible for the majority of benzophenone's rich photochemistry.

The T₁ state of benzophenones, also typically of n-π* character, behaves like a biradical and is a potent hydrogen abstractor. In the presence of a suitable hydrogen donor (e.g., an alcohol or an amine), the triplet benzophenone can abstract a hydrogen atom, initiating a free radical cascade. This photoreduction pathway is a cornerstone of its application as a photoinitiator.

Influence of Substituents:

The nature and position of substituents on the phenyl rings can significantly modulate the photophysical and photochemical properties of benzophenones. Electron-donating groups, such as the methoxy group (-OCH₃) in this compound, can influence the energy levels of the excited states. The methoxy group can raise the energy of the n-π* state and lower the energy of the π-π* state. In some cases, this can lead to a change in the nature of the lowest triplet state from n-π* to π-π*, which can alter its reactivity.

The chloro group (-Cl) at the 4-position is an electron-withdrawing group via induction but can also participate in resonance. Its effect on the quantum yield will be a balance of these electronic influences on the rates of intersystem crossing and other deactivation pathways.

II. Quantitative Insights: Photophysical Data of Related Benzophenones

| Compound | Solvent | Triplet Quantum Yield (Φ_T) | Photoreduction Quantum Yield (Φ_R) | Triplet Lifetime (τ_T) | Reference |

| Benzophenone | Benzene | ~1.0 | - | ~10 µs | [1] |

| 4,4'-Dimethoxybenzophenone | Acetonitrile | Not Reported | Not Reported | Not Reported | [2] |

Note: While the study by Demeter et al. (2013) investigated the photoreduction kinetics of di-para-methoxybenzophenone, it did not report the absolute quantum yields under the studied conditions. The primary focus was on the rate coefficients of the elementary steps.

Based on the high intersystem crossing efficiency of the benzophenone core, it is reasonable to expect that the triplet quantum yield of this compound is high, likely approaching unity in non-polar solvents. The photoreduction quantum yield, however, will be highly dependent on the experimental conditions, particularly the nature and concentration of the hydrogen donor.

III. Experimental Determination of Quantum Yield: A Methodological Deep Dive

The determination of a quantum yield is a meticulous process that requires careful control of experimental parameters and accurate measurement of both the light absorbed by the sample and the extent of the photochemical reaction. Two primary methods are detailed below: chemical actinometry for photoreduction quantum yield and laser flash photolysis for intersystem crossing quantum yield.

A. Photoreduction Quantum Yield via Chemical Actinometry

This method relies on the use of a chemical actinometer, a solution that undergoes a well-characterized photochemical reaction with a known quantum yield. The potassium ferrioxalate actinometer is a widely used and reliable choice for the ultraviolet and visible regions.

Workflow for Photoreduction Quantum Yield Determination

Caption: Workflow for determining photoreduction quantum yield using chemical actinometry.

Detailed Protocol:

-

Preparation of the Potassium Ferrioxalate Actinometer:

-

In a dark room or under red light, dissolve a precise amount of potassium ferrioxalate in a solution of sulfuric acid (e.g., 0.05 M). The concentration is chosen to ensure near-total absorption of the incident light at the irradiation wavelength.

-

Handle the solution with care as it is light-sensitive.

-

-

Preparation of the Sample Solution:

-

Prepare a solution of this compound in a suitable solvent (e.g., isopropanol, which also acts as the hydrogen donor). The concentration should be such that the absorbance at the irradiation wavelength is known and ideally between 0.1 and 1.

-

-

Irradiation:

-

Use a stable light source with a narrow wavelength band (e.g., a mercury lamp with appropriate filters or a laser).

-

Irradiate a known volume of the actinometer solution in a cuvette for a precisely measured time.

-

Under identical geometric conditions, irradiate a known volume of the sample solution for a measured time. It is crucial that the light path, cuvette, and stirring (if any) are identical for both irradiations.

-

-

Analysis of the Actinometer:

-

After irradiation, take a precise aliquot of the actinometer solution and add a solution of 1,10-phenanthroline and a buffer. The photochemically generated Fe(II) ions will form a colored complex with phenanthroline.

-

Measure the absorbance of this complex using a UV-Vis spectrophotometer at its absorption maximum (around 510 nm).

-

Using the known molar absorptivity of the complex and the quantum yield of the ferrioxalate actinometer at the irradiation wavelength, calculate the total number of photons that entered the solution (the photon flux).

-

-

Analysis of the Sample:

-

Quantify the change in concentration of this compound or the formation of a product (e.g., the corresponding benzopinacol) using a suitable analytical technique such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or infrared (IR) spectroscopy.

-

-

Calculation of the Quantum Yield (Φ_R):

-

The photoreduction quantum yield is calculated using the following formula: Φ_R = (moles of reactant consumed or product formed) / (moles of photons absorbed)

-

B. Intersystem Crossing Quantum Yield via Laser Flash Photolysis

Laser flash photolysis (LFP) is a powerful technique for studying transient species, such as triplet states. The relative method for determining the intersystem crossing quantum yield (Φ_ISC) involves comparing the transient absorbance of the sample to that of a standard with a known Φ_ISC. Benzophenone is an excellent standard for this purpose.

Conceptual Pathway for Triplet State Formation and Detection

Caption: Jablonski diagram illustrating the principle of triplet-triplet absorption in LFP.

Detailed Protocol:

-

Solution Preparation:

-

Prepare solutions of both this compound and a standard (e.g., benzophenone, Φ_ISC ≈ 1) in a spectroscopic grade solvent (e.g., benzene or acetonitrile).

-

The concentrations should be adjusted so that the absorbance at the excitation wavelength is identical for both the sample and the standard. This ensures that both solutions absorb the same number of photons.

-

The solutions must be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 20 minutes, as oxygen is an efficient quencher of triplet states.

-

-

Laser Flash Photolysis Experiment:

-

The sample is excited with a short, intense laser pulse (the "pump" pulse, e.g., from a Nd:YAG or excimer laser) at a wavelength where the compound absorbs.

-

A second, lower intensity light source (the "probe" beam) is passed through the sample at a right angle to the pump beam.

-

The change in absorbance of the probe beam is monitored over time using a fast detector (e.g., a photomultiplier tube) and an oscilloscope. This provides the transient absorption spectrum and decay kinetics of the triplet state.

-

-

Data Acquisition:

-

Record the transient absorption spectrum of the sample immediately after the laser flash to identify the wavelength of maximum triplet-triplet absorption (λ_max(T-T)).

-

Measure the maximum change in optical density (ΔOD) at λ_max(T-T) for both the sample (ΔOD_sample) and the standard (ΔOD_std) under identical excitation conditions.

-

-

Calculation of the Intersystem Crossing Quantum Yield (Φ_ISC):

-

The intersystem crossing quantum yield of the sample (Φ_ISC(sample)) is calculated using the following equation:

Φ_ISC(sample) = Φ_ISC(std) * [ΔOD_sample / ΔOD_std] * [ε_T(std) / ε_T(sample)]

where:

-

Φ_ISC(std) is the known intersystem crossing quantum yield of the standard.

-

ε_T(std) and ε_T(sample) are the molar absorption coefficients of the triplet states of the standard and the sample at their respective λ_max(T-T).

-

-

The determination of the triplet molar absorption coefficient (ε_T) can be complex. A common method is the energy transfer method, where a triplet acceptor with a known ε_T is used.

-

IV. Conclusion: A Framework for Photochemical Characterization

This guide has outlined the fundamental principles and detailed methodologies for determining the quantum yield of this compound. While a specific value for this compound remains to be definitively published, the provided protocols offer a robust framework for its experimental determination. The high intersystem crossing quantum yield characteristic of the benzophenone scaffold is anticipated, and the photoreduction quantum yield can be precisely measured under specific reaction conditions. For professionals in drug development and photochemistry, the rigorous application of these techniques is essential for advancing our understanding and application of photoactive molecules.

V. References

-

Demeter, A., Horváth, K., Böőr, K., Molnár, L., Soós, T., & Lendvay, G. (2013). Substituent Effect on the Photoreduction Kinetics of Benzophenone. The Journal of Physical Chemistry A, 117(40), 10196–10210. [Link]

-

Gerttula, B. (2009). DESIGN AND CHARACTERIZATION OF this compound. TO DESCRIBE ITS PHOTOPHYSICAL PROPERTIES. Experimental Chemistry II, CH 463 & 463H Poster Abstracts for 2009. Oregon State University. [Link]

-

Oregon State University. (2006). Experimental Chemistry II, CH 463 & 463H Poster Abstracts for 2006. [Link]

-

Miranda, M. A., & Scaiano, J. C. (2003). Inversion of 4-methoxybenzophenone triplet in aqueous solutions. Photochemical & Photobiological Sciences, 2(3), 295-300. [Link]

-

PubChem. (n.d.). This compound. [Link]

Sources

4-Chloro-4'-methoxybenzophenone solubility in organic solvents

An In-depth Technical Guide to the Solubility of 4-Chloro-4'-methoxybenzophenone in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Publication Date: January 15, 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound (C₁₄H₁₁ClO₂), a key chemical intermediate used in the synthesis of photosensitizers and UV filters.[1] Recognizing the scarcity of publicly available quantitative solubility data, this document synthesizes foundational chemical principles to predict solubility behavior across a range of common organic solvents. Furthermore, it delivers a detailed, field-proven experimental protocol for the accurate determination of solubility using the isothermal shake-flask method. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's physicochemical properties for process development, formulation, and purification.

Introduction to this compound

This compound is a diaryl ketone derivative characterized by a benzophenone core structure with a chlorine atom on one phenyl ring and a methoxy group on the other. Its molecular structure dictates its physicochemical properties, including its crystalline nature and its interactions with various solvents.[1] The compound's IUPAC name is (4-chlorophenyl)-(4-methoxyphenyl)methanone, and its key properties are summarized in Table 1.[2] A thorough understanding of its solubility is paramount for optimizing reaction conditions, designing effective purification strategies like crystallization, and developing stable formulations.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 10547-60-1 | [2] |

| Molecular Formula | C₁₄H₁₁ClO₂ | [2] |

| Molecular Weight | 246.69 g/mol | [2] |

| Physical Form | Crystalline solid | [1] |

| Melting Point | 176-178°C | [1] |

Theoretical Framework for Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which emphasizes the interplay between the polarity of the solute and the solvent.[3][4] The overall polarity of a molecule is a result of its functional groups and molecular geometry.

Molecular Structure and Polarity Analysis

The structure of this compound features:

-

A Ketone Group (C=O): The carbonyl group is polar, creating a significant dipole moment.

-

Two Phenyl Rings: These aromatic rings are nonpolar and hydrophobic.

-

A Chloro Group (-Cl): The chlorine atom is electronegative, contributing to the molecule's polarity.

-

A Methoxy Group (-OCH₃): The ether linkage introduces some polarity and potential for weak hydrogen bonding as an acceptor.

Overall, this compound is a moderately polar molecule. The large nonpolar surface area of the two phenyl rings counteracts the polarity introduced by the ketone, chloro, and methoxy groups. This structure suggests that it will not be soluble in highly polar solvents like water but will exhibit good solubility in solvents of moderate polarity and those with aromatic character.[5] Its solubility in nonpolar solvents will be driven by London dispersion forces.

Solvent Classification and Interaction Potential

Organic solvents can be categorized based on their polarity and hydrogen bonding capabilities:

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents will primarily interact with the nonpolar phenyl rings of the solute through London dispersion forces. Solubility is expected to be moderate, with aromatic solvents like toluene showing better performance due to favorable pi-stacking interactions.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents possess a dipole moment but lack O-H or N-H bonds. They can effectively solvate the polar ketone group. Solvents like acetone, which contains a ketone group itself, are expected to be excellent solvents.[6]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents have O-H bonds and can act as hydrogen bond donors and acceptors. While the solute's ketone and ether oxygens can act as hydrogen bond acceptors, the lack of a donor group on the solute and its significant hydrophobic character will limit solubility compared to polar aprotic solvents.[7]

Predictive Solubility Profile

Based on the theoretical framework, a predictive solubility profile for this compound at ambient temperature is presented in Table 2. This serves as a practical guide for solvent selection in the absence of extensive empirical data.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Water | Polar Protic | Insoluble | The large hydrophobic phenyl rings dominate, making the molecule incompatible with water's hydrogen-bonding network.[5] |

| Methanol | Polar Protic | Sparingly to Moderately Soluble | The polar nature of methanol allows for some interaction, but the solute's large nonpolar regions limit high solubility. |

| Ethanol | Polar Protic | Moderately Soluble | Similar to methanol, but the slightly larger alkyl chain can better accommodate the nonpolar parts of the solute.[6] |

| Acetone | Polar Aprotic | Highly Soluble | "Like dissolves like" principle is strong here; the ketone group in acetone effectively solvates the solute's ketone.[6] |

| Ethyl Acetate | Polar Aprotic | Soluble | The ester group provides sufficient polarity to dissolve the solute effectively. |

| Dichloromethane | Polar Aprotic | Soluble | A good solvent for many organic compounds of moderate polarity. |

| Chloroform | Polar Aprotic | Soluble | Similar to dichloromethane, it is an effective solvent for moderately polar compounds.[8] |

| Toluene | Nonpolar (Aromatic) | Moderately Soluble | Aromatic-aromatic (pi-pi) interactions between toluene and the phenyl rings of the solute enhance solubility. |

| Hexane | Nonpolar (Aliphatic) | Sparingly Soluble | Lacks the polarity and aromatic character to effectively solvate the molecule. |

| Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Its high polarity and ability to solvate a wide range of organic molecules suggest it will be a very effective solvent. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | A powerful, highly polar aprotic solvent capable of dissolving many poorly soluble organic compounds. |

Experimental Protocol for Quantitative Solubility Determination

To establish definitive, quantitative solubility data, a rigorous experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for this purpose.[9]

Workflow for Solubility Determination

The following diagram outlines the logical flow of the experimental protocol.

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Detailed Step-by-Step Methodology

This protocol ensures a self-validating system by confirming that equilibrium has been reached and employing a validated analytical method for quantification.

A. Materials and Reagents

-

This compound (high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Validated High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

B. Preparation of Saturated Solutions

-

Add an excess amount of solid this compound to several vials. An amount that is clearly in excess of what will dissolve is crucial to ensure saturation.

-

Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Tightly seal the vials to prevent solvent evaporation during equilibration.

C. Equilibration

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours).

-

Trustworthiness Check: To confirm that equilibrium has been reached, take samples at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured solubility does not change between time points.

D. Sample Separation and Preparation

-

Remove the vials from the shaker and let them stand at the same constant temperature to allow the excess solid to settle. Alternatively, centrifuge the vials to expedite phase separation.

-

Carefully draw the supernatant (the saturated solution) using a syringe.

-

Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered sample to a concentration that falls within the linear range of the analytical instrument. Use the same solvent for dilution.

E. Quantification

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Determine the concentration of the solute in the diluted sample by comparing its response to the calibration curve.

F. Data Analysis and Reporting

-

Calculate the concentration in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in standard units, such as mg/mL, g/100 mL, or molarity (mol/L).

-

Repeat the entire experiment at different temperatures to investigate the temperature dependence of solubility.

Safety and Handling

This compound is classified as a hazardous substance. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.[10][11]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

While quantitative solubility data for this compound remains limited in published literature, a robust predictive framework can be established based on fundamental principles of molecular polarity and intermolecular forces. This guide predicts high solubility in polar aprotic solvents like acetone, DMSO, and DMF, moderate solubility in alcohols and aromatic solvents, and poor solubility in water and aliphatic hydrocarbons. For applications requiring precise data, the provided isothermal shake-flask protocol offers a reliable and authoritative method for its experimental determination. This integrated approach of theoretical prediction and practical methodology provides researchers with the essential tools to effectively utilize this compound in their work.

References

-

Solubility of Things. (n.d.). Benzophenone. [Link]

-

CHEM 221 - Organic Chemistry I. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Faculty Websites. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

ResearchGate. (n.d.). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. [Link]

-

Chemistry For Everyone. (2024, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Athabasca University. (2023, August 31). Solubility of Organic Compounds. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 4-Chlorobenzophenone. National Center for Biotechnology Information. [Link]

-

Sciencemadness Wiki. (2022, July 9). Benzophenone. [Link]

-

National Center for Biotechnology Information. (2013). BENZOPHENONE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. [Link]

Sources

- 1. This compound | 10547-60-1 [chemicalbook.com]

- 2. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.ws [chem.ws]

- 4. youtube.com [youtube.com]

- 5. echemi.com [echemi.com]

- 6. 4-Chlorobenzophenone | C13H9ClO | CID 8653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Theoretical and Computational Modeling of 4-Chloro-4'-methoxybenzophenone

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 4-Chloro-4'-methoxybenzophenone. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the molecular structure, electronic properties, and spectroscopic features of this compound through the lens of modern computational chemistry. We will explore the application of Density Functional Theory (DFT) for geometric and electronic structure analysis, Natural Bond Orbital (NBO) analysis for understanding intramolecular interactions, and the simulation of vibrational spectra (FT-IR and Raman). Furthermore, this guide will discuss the principles of molecular docking as a tool to investigate potential biological targets. Each section is designed to provide not only the "what" but also the "why," offering insights into the rationale behind the selection of specific computational approaches. All theoretical data is contextualized with available experimental information to present a self-validating framework for the in silico investigation of this compound.

Introduction: The Significance of this compound